molecular formula C12H11NO4 B5080938 3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid

3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid

Cat. No.: B5080938
M. Wt: 233.22 g/mol
InChI Key: MUWONNARKADONK-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.06880783 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel indole carboxylic acids, including those related to 3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid, have been synthesized using methods like Dieckmann cyclization and Ullmann reactions. These methods yield derivatives like 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters, useful in various chemical research applications (Unangst et al., 1987).

Conformational Study Tools

  • Conformationally constrained tryptophan derivatives, related to this compound, have been developed. These derivatives are used in peptide and peptoid conformation elucidation studies. They are designed to limit the conformational flexibility of the side chain while allowing for further derivatization (Horwell et al., 1994).

Development of Research Tools

  • Derivatives of indole carboxylic acids, including this compound, have been used to design novel research tools. These include immobilized and carrier-linked forms of indole carboxylic acids, which are conjugated with biochemical tags or biocompatible molecular probes. This application is significant in plant hormones and human metabolite studies (Ilić et al., 2005).

Crystallography and Molecular Structure

  • The molecular structure and crystallographic study of compounds like 3-carboxymethyl-1H-indole-4-carboxylic acid provide insights into their chemical properties. This information is crucial for understanding the compound's potential interactions and stability in different contexts (Mao, 2011).

Properties

IUPAC Name

3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-9(5-11(14)15)8-3-2-7(12(16)17)4-10(8)13-6/h2-4,13H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWONNARKADONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.